
Descladinose 6-N-Desmethyl Azithromycin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Descladinose 6-N-Desmethyl Azithromycin is a derivative of azithromycin, a well-known macrolide antibiotic. This compound is characterized by the absence of the cladinose sugar moiety and the demethylation at the nitrogen atom. It is primarily used in research settings to study the pharmacokinetics and pharmacodynamics of azithromycin and its derivatives .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Industrial Production Methods
it is likely that the production involves large-scale synthesis techniques similar to those used for other macrolide antibiotics .
Análisis De Reacciones Químicas
Types of Reactions
Descladinose 6-N-Desmethyl Azithromycin can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield reduced forms of the compound .
Aplicaciones Científicas De Investigación
Descladinose 6-N-Desmethyl Azithromycin has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the properties and behavior of macrolide antibiotics.
Biology: Employed in biological studies to understand the interaction of macrolide antibiotics with bacterial ribosomes.
Medicine: Investigated for its potential therapeutic effects and its role in overcoming antibiotic resistance.
Industry: Utilized in the development and testing of new antibiotics and in quality control processes.
Mecanismo De Acción
The mechanism of action of Descladinose 6-N-Desmethyl Azithromycin involves binding to the 23S rRNA of the bacterial 50S ribosomal subunit. This binding inhibits protein synthesis by preventing the translocation of peptides, thereby exerting its antibacterial effects . The molecular targets and pathways involved are similar to those of azithromycin, but the absence of the cladinose sugar and the demethylation may alter its binding affinity and efficacy .
Comparación Con Compuestos Similares
Similar Compounds
Azithromycin: The parent compound, widely used as an antibiotic.
Clarithromycin: Another macrolide antibiotic with a similar mechanism of action.
Erythromycin: The first macrolide antibiotic, from which azithromycin and clarithromycin are derived.
Uniqueness
Descladinose 6-N-Desmethyl Azithromycin is unique due to the absence of the cladinose sugar and the demethylation at the nitrogen atom. These structural modifications may result in different pharmacokinetic and pharmacodynamic properties compared to other macrolide antibiotics .
Propiedades
Fórmula molecular |
C29H56N2O9 |
|---|---|
Peso molecular |
576.8 g/mol |
Nombre IUPAC |
(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10,13-tetrahydroxy-3,5,8,10,12,14-hexamethyl-1-oxa-6-azacyclopentadecan-15-one |
InChI |
InChI=1S/C29H56N2O9/c1-11-21-29(8,37)24(34)19(6)30-14-15(2)13-28(7,36)25(17(4)22(32)18(5)26(35)39-21)40-27-23(33)20(31(9)10)12-16(3)38-27/h15-25,27,30,32-34,36-37H,11-14H2,1-10H3/t15-,16-,17+,18-,19-,20+,21-,22+,23-,24-,25-,27+,28-,29-/m1/s1 |
Clave InChI |
LOMZTTMTKSVHAG-NHUOXGILSA-N |
SMILES isomérico |
CC[C@@H]1[C@@]([C@@H]([C@H](NC[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O)C)O[C@H]2[C@@H]([C@H](C[C@H](O2)C)N(C)C)O)(C)O)C)C)O)(C)O |
SMILES canónico |
CCC1C(C(C(NCC(CC(C(C(C(C(C(=O)O1)C)O)C)OC2C(C(CC(O2)C)N(C)C)O)(C)O)C)C)O)(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



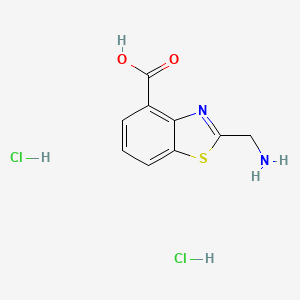

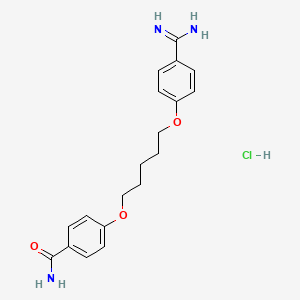
![5-Oxa-2,9,13-triazaoctadecanoic acid, 8,14-dioxo-3,3-bis[[3-oxo-3-[[3-[[1-oxo-5-[[3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-|A-D-galactopyranosyl]oxy]pentyl]amino]propyl]amino]propoxy]methyl]-18-[[3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-|A-D-galactopyranosyl]oxy]-, phenylmethyl ester](/img/structure/B13449828.png)
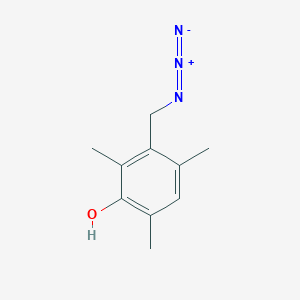


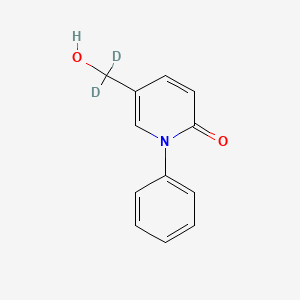
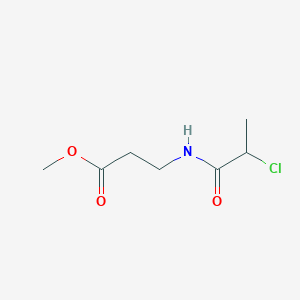
![Methyl 2-{6-oxo-5-oxa-2,7-diazaspiro[3.4]octan-7-yl}acetate hydrochloride](/img/structure/B13449861.png)


![Dispiro[2.2.3^{6}.2^{3}]undecan-8-one](/img/structure/B13449879.png)
